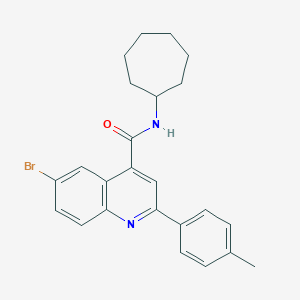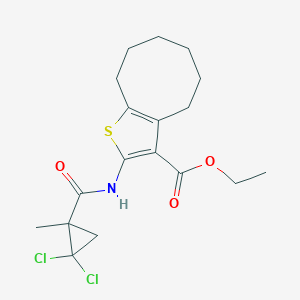METHANONE](/img/structure/B451517.png)
[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is a complex organic compound characterized by the presence of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole intermediate. One common method involves the reaction of 1-adamantylamine with carbon disulfide and trimethylamine in ethanol to yield a dithiocarbamate salt, which is then converted to the target product through a series of reactions involving isothiocyanates and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of amino-substituted derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted adamantyl derivatives.
Aplicaciones Científicas De Investigación
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and hypoglycemic activities.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials and catalysts due to its robust chemical structure.
Mecanismo De Acción
The mechanism of action of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s stability and interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is unique due to its combination of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H26N4O3 |
|---|---|
Peso molecular |
358.4g/mol |
Nombre IUPAC |
[1-(1-adamantyl)-4-nitropyrazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H26N4O3/c24-18(21-4-2-1-3-5-21)17-16(23(25)26)12-22(20-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h12-15H,1-11H2 |
Clave InChI |
NYKJHNCGDRSTRY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dibromo-1-methyl-N'-[(9-methyl-9H-carbazol-3-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B451437.png)


![methyl 2-{[(3-chloroanilino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451441.png)
![Ethyl 2-[(3,5-dimethylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B451445.png)
![Ethyl 2-[(2-methyl-3-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B451448.png)


![methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451452.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B451453.png)


